Cas no 35276-83-6 (2-Methoxybenzoylacetonitrile)

2-Methoxybenzoylacetonitrile is a versatile organic compound characterized by its methoxy-substituted benzoylacetonitrile structure. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and fine chemicals. Its reactive nitrile and carbonyl groups enable diverse transformations, including condensation and cyclization reactions. The methoxy group enhances solubility and influences electronic properties, making it useful in pharmaceutical and agrochemical research. With a well-defined molecular structure, it offers consistency in synthetic applications. Proper handling is required due to its reactivity, and it should be stored under controlled conditions to maintain stability. Suitable for research and industrial-scale processes requiring high-purity intermediates.
2-Methoxybenzoylacetonitrile structure
2-Methoxybenzoylacetonitrile structure
Product Name:2-Methoxybenzoylacetonitrile
CAS No:35276-83-6
MF:C10H9NO2
MW:175.183962583542
MDL:MFCD01993554
CID:309618
PubChem ID:4962750
Update Time:2025-11-01

2-Methoxybenzoylacetonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-(2-Methoxyphenyl)-3-oxo-propionitrile
    • 2-Methoxybenzoylacetonitrile
    • 2-methoxy-3-oxo-Benzenepropanenitrile
    • 3-(2-Methoxyphenyl)-3-oxopropanenitrile
    • 3-(2-Methoxy-phenyl)-3-oxo-propionitrile
    • Benzenepropanenitrile,2-methoxy-b-oxo-
    • ChemDiv2_002837
    • A6197
    • o-methoxybenzoylacetonitrile
    • SY006042
    • DTXSID50407161
    • AKOS000206983
    • EN300-13962
    • AB1485
    • MFCD01993554
    • 4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidyldecanoate
    • J-509854
    • AB10610
    • SCHEMBL741500
    • AC-7399
    • HMS1377A21
    • FT-0604217
    • Z94598634
    • VJOMMMVJTFRJAT-UHFFFAOYSA-N
    • 35276-83-6
    • ALBB-027422
    • STL431476
    • BENZENEPROPANENITRILE, 2-METHOXY-BETA-OXO-
    • DB-013188
    • MDL: MFCD01993554
    • Inchi: 1S/C10H9NO2/c1-13-10-5-3-2-4-8(10)9(12)6-7-11/h2-5H,6H2,1H3
    • InChI Key: VJOMMMVJTFRJAT-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC=CC=1C(CC#N)=O

Computed Properties

  • Exact Mass: 175.06300
  • Monoisotopic Mass: 175.063
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 50.1A^2

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.1±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 334.1±22.0 °C at 760 mmHg
  • Flash Point: 145.6±12.6 °C
  • Refractive Index: 1.525
  • PSA: 50.09000
  • LogP: 1.79158
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

2-Methoxybenzoylacetonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-Methoxybenzoylacetonitrile Pricemore >>

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2-Methoxybenzoylacetonitrile Production Method

2-Methoxybenzoylacetonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:35276-83-6)2-Methoxybenzoylacetonitrile
Order Number:A6197
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:04
Price ($):513.0
Email:sales@amadischem.com

Additional information on 2-Methoxybenzoylacetonitrile

Introduction to 2-Methoxybenzoylacetonitrile (CAS No. 35276-83-6)

2-Methoxybenzoylacetonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 35276-83-6, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound, featuring a methoxy-substituted benzoyl group attached to an acetonitrile moiety, has garnered attention due to its versatile applications in the synthesis of various bioactive molecules. Its unique structural features make it a valuable building block for the development of pharmaceuticals, agrochemicals, and specialty chemicals.

The molecular structure of 2-Methoxybenzoylacetonitrile consists of a benzene ring substituted with a methoxy group at the ortho or para position relative to the carbonyl group, which is further linked to an acetonitrile group. This arrangement imparts distinct electronic and steric properties, enabling its use in diverse chemical transformations. The presence of both electron-donating (methoxy) and electron-withdrawing (cyano) groups allows for selective functionalization, making it a preferred choice in synthetic chemistry.

In recent years, 2-Methoxybenzoylacetonitrile has been extensively studied for its role in the synthesis of heterocyclic compounds. Heterocycles are fundamental scaffolds in many pharmacologically active agents, and the compound's ability to serve as a precursor for such structures has made it indispensable in medicinal chemistry. For instance, researchers have utilized 2-Methoxybenzoylacetonitrile to construct fused ring systems, such as pyrazoles and pyrimidines, which are known for their biological activity. The compound's reactivity with nucleophiles and its compatibility with various coupling reactions have been leveraged to develop novel therapeutic agents targeting various diseases.

One of the most notable applications of 2-Methoxybenzoylacetonitrile is in the synthesis of chiral auxiliaries and ligands used in asymmetric catalysis. The benzoyl moiety can be easily modified to introduce chiral centers, enabling the preparation of enantiomerically pure compounds. These chiral compounds are crucial in pharmaceuticals, where the biological activity often depends on the stereochemistry of the molecule. The acetonitrile group further enhances its utility by providing a site for further derivatization, allowing chemists to tailor the properties of the final product.

Advances in computational chemistry have also highlighted the importance of 2-Methoxybenzoylacetonitrile in drug design. Molecular modeling studies have demonstrated that derivatives of this compound can interact effectively with biological targets, such as enzymes and receptors. By understanding these interactions at a molecular level, researchers can optimize the structure of 2-Methoxybenzoylacetonitrile derivatives to enhance their binding affinity and selectivity. This computational approach has accelerated the discovery process for new drugs and has reduced the time required for experimental validation.

The role of 2-Methoxybenzoylacetonitrile in material science is another area of growing interest. Its ability to form coordination complexes with transition metals has been exploited in the development of catalysts for organic transformations. These metal complexes exhibit high efficiency and selectivity, making them valuable tools in industrial processes. Additionally, the compound's photochemical properties have been explored in applications such as organic light-emitting diodes (OLEDs) and photodynamic therapy agents.

In conclusion, 2-Methoxybenzoylacetonitrile (CAS No. 35276-83-6) is a multifunctional compound with broad applications across multiple scientific disciplines. Its versatility as a synthetic intermediate has made it indispensable in pharmaceutical research, while its unique structural features have opened new avenues in material science and catalysis. As research continues to uncover new applications for this compound, its importance is likely to grow further, solidifying its place as a cornerstone of modern chemical synthesis.

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Amadis Chemical Company Limited
(CAS:35276-83-6)2-Methoxybenzoylacetonitrile
A6197
Purity:99%
Quantity:25g
Price ($):513.0
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